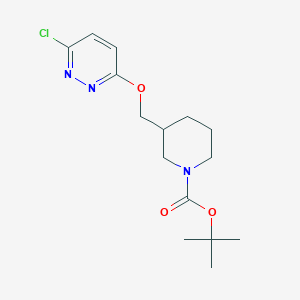
3-(6-クロロピリダジン-3-イルオキシメチル)ピペリジン-1-カルボン酸tert-ブチルエステル
説明
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22ClN3O3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複素環式化合物の合成
この化合物は、複素環式化合物の合成に使用できます . たとえば、3-(6-クロロピリダジン-3-イル)-3,4-ジヒドロピリダジノ[4,5-b]キノキサリン-2(1H)-イルメタノン の合成に使用されてきました. 複素環式化合物は、合成化学における重要な構成要素であり、多くの天然分子構造に見られます .
薬理学的用途
この化合物を用いて合成できる置換キノキサリンは、さまざまな薬理学的に活性な化合物の足場を構成する重要なベンゾ縮合複素環類です . これらの化合物は、抗菌 、抗真菌 、抗がん 、抗結核 、および抗マラリア 活性を示しています. 一部のキノキサリン-2-オンおよびキノキサリン-2,3-ジオンは、抗菌 および潜在的な抗血栓 活性を示します.
農業用途
この化合物を用いて合成できるキノキサリンフラグメントは、さまざまな殺虫剤、殺菌剤、除草剤、および受容体拮抗剤の基礎となっています . これは、新しい農業製品の開発において価値があります.
コンフォメーション解析
この化合物は、有機化学の活発な開発分野であるコンフォメーション解析に使用できます . 分子が分子間相互作用の影響を受けてコンフォメーションを変化させる能力は、多くの生物学的に活性な化合物の基本的な性質であり、その機能の基礎となっています .
抗生物質の開発
この化合物を用いて合成できる合成キノキサリンは、エキノマイシン、レボマイシン、アクチノマイシンなどの抗生物質のフラグメントです . これらの抗生物質は、グラム陽性菌の増殖を阻害し、さまざまな腫瘍組織に対して活性があることが知られています .
PROTACの開発
この化合物とは直接関係ありませんが、同様の化合物が、標的タンパク質分解のためのプロテオリシス標的キメラ(PROTAC)の開発における剛性リンカーとして使用されています . これは、この化合物が標的タンパク質分解の分野で潜在的な用途があることを示唆しています.
生物活性
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-58-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 327.81 g/mol. It features a piperidine ring substituted with a chloro-pyridazinyl group and a tert-butyl ester, which may influence its biological activity.
Biological Activity Overview
Research on the biological activity of pyridine and piperidine derivatives has shown promising results in various fields, including antimicrobial, antitumor, and anti-inflammatory activities. The specific activities of 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are still under investigation, but related compounds have demonstrated significant effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of similar pyridine derivatives. For instance, piperidinothiosemicarbazones have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL . This suggests that the structural characteristics of piperidine derivatives can lead to significant antimicrobial properties.
Antitumor Activity
Pyridine and piperidine derivatives have been explored for their antitumor properties. Compounds containing these moieties have been reported to inhibit various cancer cell lines effectively. For example, pyrazole derivatives have shown notable cytotoxicity against breast cancer cells, particularly when combined with conventional chemotherapy agents like doxorubicin . The structural modifications in these compounds are critical for enhancing their efficacy against cancer cells.
Case Studies and Research Findings
- Antitubercular Activity :
-
Cytotoxicity in Cancer Research :
- Research on pyrazole-based compounds indicated that those with halogen substitutions (like chlorine) exhibited higher cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced therapeutic effects, demonstrating the potential for developing new cancer treatments based on similar structural frameworks .
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of piperidine derivatives revealed that modifications at specific positions significantly impact their biological activities. For instance, substituents at the C-6 position of the pyridine ring were associated with improved antitubercular activity . This knowledge can guide future synthetic efforts to optimize the efficacy of 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester.
Summary Table of Biological Activities
特性
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-7-6-12(16)17-18-13/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWUWNRLXXDLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671647 | |
| Record name | tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-58-0 | |
| Record name | tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















